Pazopanib hydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. [, ] This compound is primarily recognized for its anti-angiogenic properties, specifically its ability to inhibit vascular endothelial growth factor receptors (VEGFRs). [, ] Pazopanib hydrochloride plays a significant role in scientific research, particularly in the field of oncology, where it serves as a valuable tool for studying angiogenesis and developing novel cancer therapies. [, ]
2-ethylaniline: This route involves nitration, cyclization, methylation, reduction, substitution with 2,4-dichloropyrimidine, and further methylation to yield the intermediate 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate is then condensed with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to obtain pazopanib hydrochloride. [, , , ]
3-methyl-6-nitro-1H-indazole: This approach utilizes N-methylation, reduction, nucleophilic substitution, and salt formation to achieve the desired product. []
o-nitro ethyl benzene: This pathway involves five steps: halogenation, nitroreduction, diazotization cyclization, methylation, and aminolysis, leading to the formation of the key intermediate 2,3-dimethyl-6-amino-2H-indazole hydrochloride. [, ]
Various optimization strategies have been explored to enhance the efficiency of these synthetic routes, including adjusting reaction conditions like temperature and reagent concentrations, as well as employing different catalysts. [, , , , , , ]
Pazopanib hydrochloride undergoes various chemical reactions under different conditions. Some of these reactions have been explored in the context of forced degradation studies, which aim to assess the stability of the compound and identify potential degradation products. [] These studies typically involve subjecting pazopanib hydrochloride to stress conditions such as:
Analysis of the degradation products formed under these conditions provides valuable insights into the chemical reactivity of pazopanib hydrochloride and helps in developing stable formulations. []
Pazopanib hydrochloride exerts its anti-angiogenic effects primarily by inhibiting the activity of VEGFRs. [, ] VEGFRs are transmembrane receptor tyrosine kinases that play a crucial role in angiogenesis, the process of new blood vessel formation. [, ] Binding of VEGF to VEGFRs triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. [, ] Pazopanib hydrochloride binds to the intracellular kinase domain of VEGFRs, blocking the binding of ATP and preventing receptor activation. [, ] This inhibition of VEGFR signaling disrupts the angiogenic process, depriving tumors of the blood supply necessary for their growth and survival. [, ] In addition to VEGFRs, pazopanib hydrochloride has been shown to inhibit other tyrosine kinases involved in tumor growth and progression, including platelet-derived growth factor receptors (PDGFRs) and c-Kit. [, ] This multi-targeted kinase inhibition profile contributes to the overall antitumor activity of pazopanib hydrochloride.
Pazopanib hydrochloride is a white to off-white powder. [] It is sparingly soluble in water, with solubility being pH-dependent. [, ] The solubility increases at lower pH values. [, ] This pH-dependent solubility behavior is attributed to the presence of the basic indazole moiety in the molecule. [, ]
Drug Delivery System Development: Due to its low aqueous solubility, pazopanib hydrochloride presents challenges in achieving optimal bioavailability. Researchers are exploring novel drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS) [], self-emulsifying lipid-based drug delivery systems (SEDDS) [], and phospholipid complexes [], to improve the solubility, dissolution rate, and ultimately, the oral bioavailability of pazopanib hydrochloride.
Polymorphic Form Transformation Studies: The polymorphic form of a drug substance can significantly influence its physicochemical properties. Researchers are investigating the solvent-mediated polymorphic form transformation of pazopanib hydrochloride using techniques like near-infrared (NIR) diffuse reflectance spectroscopy. [] This knowledge is crucial for controlling the polymorphic form during manufacturing to ensure consistent product performance.
Analytical Method Development and Validation: Several analytical methods have been developed and validated for the quantification of pazopanib hydrochloride in various matrices, including bulk drug substance, pharmaceutical dosage forms, and biological samples. [, , , , , , , , ] These methods primarily employ high-performance liquid chromatography (HPLC) coupled with various detection techniques, such as ultraviolet (UV) detection and mass spectrometry (MS).
Preclinical Studies in Oncology: Pazopanib hydrochloride is actively being investigated in preclinical models of various cancers, including sarcoma [] and choroidal neovascularization. [] These studies aim to elucidate the drug's mechanism of action in different tumor types and explore its potential for broader therapeutic applications.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4